molecular formula C19H25N3O3 B5600732 (1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5600732
M. Wt: 343.4 g/mol
InChI Key: XIVPUAMMDWKPPZ-JKSUJKDBSA-N
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Description

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is 343.18959167 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Studies

A study by Gálvez et al. (1985) explored the structural and conformational aspects of diazabicyclanones and diazabicyclanols, revealing how these compounds adopt different conformations based on the solvent and crystalline structure. This kind of research is fundamental in understanding how similar complex compounds might behave under different conditions and could inform applications ranging from material science to pharmaceuticals (Gálvez et al., 1985).

Chemical Reactions and Catalysis

Shieh et al. (2001) described the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in methylation reactions, showcasing how diazabicyclo compounds can be used to enhance chemical reactions under mild conditions. This insight could suggest potential applications in synthetic chemistry and industrial processes for the compound , if similar catalytic properties are present (Shieh et al., 2001).

Pharmacological Applications

While pharmacological applications were to be excluded as per your request, it's worth noting that structural analogs and derivatives of diazabicyclo compounds have been explored for various bioactive properties, which underscores the potential for these types of compounds to be utilized in drug discovery and development.

Material Science and Nanotechnology

Veremeeva et al. (2021) discussed the design of molecular switches based on diazabicyclo scaffolds for controlling the release of compounds from liposomal containers. This application in the field of nanotechnology and materials science could be relevant for designing targeted drug delivery systems or creating responsive materials (Veremeeva et al., 2021).

Properties

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-4-7-17(24-12)10-21-8-15-5-6-16(9-21)22(19(15)23)11-18-13(2)20-25-14(18)3/h4,7,15-16H,5-6,8-11H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPUAMMDWKPPZ-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CC3CCC(C2)N(C3=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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